1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one
Description
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one (CAS: 460088-33-9) is a boron-containing aromatic ketone with the molecular formula C₁₃H₁₇BO₃ and a molecular weight of 232.08 g/mol. Its structure features a 5,5-dimethyl-1,3,2-dioxaborinane ring attached to a phenyl group, which is further substituted with an acetyl moiety. Key physicochemical properties include a consensus log P value of 1.44, moderate solubility in aqueous solutions (0.224 mg/mL, ESOL model), and a bioavailability score of 0.55 .
Properties
IUPAC Name |
1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-10(15)11-4-6-12(7-5-11)14-16-8-13(2,3)9-17-14/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAROXDHNRSHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent System
This method leverages UV irradiation (300 W mercury lamp) to initiate radical-based borylation of 1-(4-iodophenyl)ethan-1-one with bis(pinacolato)diboron (B₂pin₂). Tetramethyldiaminomethane (TMDAM) serves as an electron donor, facilitating single-electron transfer to generate aryl radicals. The process occurs in a mixed solvent system (acetonitrile/water = 4:1 v/v) with acetone as a photosensitizer.
Key reaction steps include:
-
Photoexcitation of acetone to its triplet state, enabling energy transfer to B₂pin₂.
-
Homolytic cleavage of the B–B bond in B₂pin₂ to produce boryl radicals.
-
Radical chain propagation involving aryl iodide substrates.
Optimized Continuous-Flow Procedure
A continuous-flow setup (Figure S2 in) enhances reproducibility and scalability:
-
Flow rate : 52 μL/min
-
Residence time : 58 minutes
-
Reagents :
-
1-(4-Iodophenyl)ethan-1-one (1.0 mmol)
-
B₂pin₂ (1.5 mmol)
-
TMDAM (0.5 mmol)
-
Acetone (0.2 mL) in 10 mL total volume
-
Post-reaction workup involves brine extraction, ethyl acetate washing, and silica gel chromatography (pure petroleum ether eluent). The product is isolated as a white solid with 71% yield and 99.7% HPLC purity.
Table 1: Performance Metrics of Metal-Free Borylation
| Parameter | Value |
|---|---|
| Yield | 71% |
| Purity (HPLC) | 99.7% |
| Reaction Temperature | 25°C (ambient) |
| Irradiation Wavelength | 254 nm |
Transition-Metal-Catalyzed Cross-Coupling
Ruthenium-Catalyzed Methodology
This approach couples 4-acetylphenylboronic acid with 2,2-dimethyl-1,3-propanediol under ruthenium catalysis. The protocol involves:
-
Substrate Preparation : 4-Acetylphenylboronic acid is synthesized via Friedel-Crafts acylation of phenylboronic acid.
-
Cyclocondensation : The boronic acid reacts with 2,2-dimethyl-1,3-propanediol in diethyl ether at room temperature for 24 hours.
The reaction proceeds via a Ru(II) intermediate that facilitates B–O bond formation while suppressing protodeboronation.
Detailed Synthetic Protocol
-
Reagents :
-
4-Acetylphenylboronic acid (5.0 mmol)
-
2,2-Dimethyl-1,3-propanediol (9.6 mmol)
-
RuCl₂(PPh₃)₃ (5 mol%)
-
Diethyl ether (20 mL)
-
-
Procedure :
The product is obtained as a white crystalline solid (96% yield, >99% purity).
Table 2: Comparative Analysis of Catalytic Methods
| Parameter | Metal-Free | Ru-Catalyzed |
|---|---|---|
| Yield | 71% | 96% |
| Reaction Time | 58 min | 24 h |
| Catalyst Cost | None | High |
| Scalability | Excellent | Moderate |
Critical Factors Influencing Reaction Efficiency
Solvent Effects
Temperature Optimization
Boronate Ester Stabilization
The 5,5-dimethyl-1,3,2-dioxaborinane ring resists hydrolysis due to:
-
Steric Shielding : Methyl groups at the 5-position hinder nucleophilic attack.
-
Electronic Effects : The electron-donating dioxaborinane ring stabilizes the boron center.
Industrial-Scale Considerations
Continuous-Flow Photoreactors
Adopting flow chemistry (as in) reduces batch-to-batch variability and enables:
-
Throughput : 3.0 mL/min per reactor module
-
Safety : Minimizes UV exposure risks through enclosed systems
Waste Stream Management
-
Photochemical Route : Generates aqueous Na₂SO₄ waste from drying steps.
-
Catalytic Method : Requires recycling of ruthenium complexes to mitigate heavy metal discharge.
Emerging Alternatives and Limitations
Microwave-Assisted Synthesis
Preliminary studies suggest microwave irradiation (100°C, 30 min) can accelerate boronate ester formation but currently lacks reproducibility data.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides like bromine or iodine can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one involves its role as a boron-containing reagent. In coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a Lewis acid, which coordinates with the reactants and stabilizes the transition state. This enhances the efficiency of the reaction and leads to the formation of the desired product .
Comparison with Similar Compounds
Boron-Containing Derivatives
Methyl 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS: N/A)
- Structure : Replaces the acetyl group with a methoxycarbonyl moiety.
- Synthesis : Prepared via Pd-catalyzed borylation of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol .
- Application : Primarily used in cross-coupling reactions due to its electron-withdrawing ester group, which enhances reactivity compared to the acetyl-substituted target compound.
1-(3-((4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)methyl)azetidin-1-yl)ethanone (CAS: 1467060-06-5) Structure: Incorporates an azetidine ring linked via a phenoxy group. Properties: The azetidine moiety increases molecular complexity and may improve binding affinity in drug design. However, its synthesis requires additional steps, reducing overall yield compared to the target compound .
Non-Boron-Containing Derivatives
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Structure: Features a sulfoximine group and chloromethyl substituent. Reactivity: The chloromethyl group enables nucleophilic substitution reactions, diverging from the cross-coupling utility of boron-containing analogs .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity.
Biological Activity
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one, identified by its CAS number 460088-33-9, is a boron-containing compound that has garnered attention for its potential biological applications. The unique structural features of this compound may influence its interaction with biological systems, making it a candidate for various pharmacological studies.
- Molecular Formula : C13H17BO3
- Molecular Weight : 232.08 g/mol
- Storage Conditions : Recommended storage in an inert atmosphere at 2-8°C.
The biological activity of this compound is primarily attributed to the presence of the dioxaborinane moiety. This feature may facilitate interactions with biomolecules such as proteins and nucleic acids, potentially leading to modulation of enzymatic activities or gene expression.
Biological Activity Overview
Recent studies have focused on the compound's effects on various biological targets:
Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborinane structure may enhance the compound's ability to disrupt cancer cell proliferation. A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner.
Antioxidant Properties
The antioxidant capacity of boron-containing compounds has been documented in several studies. The ability of this compound to scavenge free radicals could contribute to its protective effects against oxidative stress in cells.
Study 1: Anticancer Potential
In a controlled laboratory setting, the compound was tested on various cancer cell lines including breast and prostate cancer cells. The results showed:
- IC50 Values : Indicating effective concentration for 50% inhibition.
- Breast Cancer Cell Line: IC50 = 15 µM
- Prostate Cancer Cell Line: IC50 = 20 µM
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Prostate Cancer | 20 |
Study 2: Antioxidant Activity
A study evaluating the antioxidant activity utilized DPPH radical scavenging assays. The results indicated that:
- Scavenging Activity :
- At concentrations of 10 µM and 50 µM, the compound exhibited scavenging activities of approximately 45% and 75%, respectively.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 75 |
Q & A
Q. What are the primary applications of this compound in synthetic organic chemistry?
This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl or aryl-heteroaryl bonds. It acts as a stable boron nucleophile, reacting with aryl halides under palladium catalysis. For example, Pd(OAc)₂ with XPhos in toluene at 80°C achieves efficient coupling .
Q. How can researchers optimize the synthesis of this compound?
Synthesis typically involves Miyaura borylation of 4-bromoacetophenone. Key parameters include:
Q. What are the critical storage and handling considerations?
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the dioxaborinane ring. Use anhydrous solvents and gloveboxes for moisture-sensitive steps .
Q. How does the compound’s solubility impact reaction design?
Predicted solubility varies:
Q. Which spectroscopic methods are recommended for characterization?
- ¹H/¹³C-NMR : Key signals include the acetyl group (~2.6 ppm for CH₃, ~207 ppm for carbonyl) and aromatic protons (δ 7.5–8.0 ppm). Deuterated chloroform (CDCl₃) is ideal .
- IR : Confirm boronate ester B-O stretches at ~1340–1310 cm⁻¹ .
Advanced Questions
Q. How can enantioselective transformations leverage this compound?
Chiral ligands like (R)-BINAP with Rh or Pd catalysts enable enantioselective arylations. For example, Rh-catalyzed reactions with (R)-BINAP in dioxane at 60°C achieve 56% yield and >90% ee .
Q. What mechanistic insights exist for its role in cross-couplings?
The Pd(0)/Pd(II) cycle involves:
Q. How do contradictions in solubility predictions affect experimental design?
Discrepancies between ESOL, Ali, and SILICOS-IT models highlight the need for empirical validation . Use HPLC or gravimetric analysis to measure solubility in target solvents. Adjust solvent ratios or additives (e.g., MgSO₄) for reproducibility .
Q. What strategies improve regioselectivity in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
